molecular formula C22H16Cl2N2OS B11094256 (2Z)-5-(2,3-dichlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z)-5-(2,3-dichlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11094256
M. Wt: 427.3 g/mol
InChI Key: PENRTCCVDAAWQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,3-Dichlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolan-4-one is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dichlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolan-4-one typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichlorobenzyl chloride with thiourea to form an intermediate, which is then reacted with phenyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. Continuous photochemical benzylic bromination using in situ generated bromine (Br2) has been reported as an effective method for producing similar compounds . This method allows for high throughput and efficient mass utilization, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dichlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolan-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinone derivatives, while reduction with NaBH4 can produce alcohols.

Scientific Research Applications

5-(2,3-Dichlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolan-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,3-Dichlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolan-4-one involves its interaction with molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with biological molecules, leading to alterations in their function. For example, dichlorobenzyl alcohol, a related compound, exerts its effects through antibacterial, antiviral, and local anesthetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-Dichlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolan-4-one is unique due to its thiazole ring structure combined with dichlorobenzyl, phenyl, and phenylimino groups

Properties

Molecular Formula

C22H16Cl2N2OS

Molecular Weight

427.3 g/mol

IUPAC Name

5-[(2,3-dichlorophenyl)methyl]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H16Cl2N2OS/c23-18-13-7-8-15(20(18)24)14-19-21(27)26(17-11-5-2-6-12-17)22(28-19)25-16-9-3-1-4-10-16/h1-13,19H,14H2

InChI Key

PENRTCCVDAAWQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.